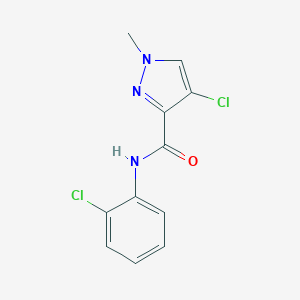![molecular formula C24H15BrClF2NO4 B334512 4-{(E)-1-[4-(BENZYLOXY)-3-BROMO-5-METHOXYPHENYL]METHYLIDENE}-2-(2-CHLORO-4,5-DIFLUOROPHENYL)-1,3-OXAZOL-5(4H)-ONE](/img/structure/B334512.png)
4-{(E)-1-[4-(BENZYLOXY)-3-BROMO-5-METHOXYPHENYL]METHYLIDENE}-2-(2-CHLORO-4,5-DIFLUOROPHENYL)-1,3-OXAZOL-5(4H)-ONE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{(E)-1-[4-(BENZYLOXY)-3-BROMO-5-METHOXYPHENYL]METHYLIDENE}-2-(2-CHLORO-4,5-DIFLUOROPHENYL)-1,3-OXAZOL-5(4H)-ONE is a complex organic compound that belongs to the class of oxazole derivatives This compound is characterized by its unique structure, which includes a benzyloxy group, a bromine atom, a methoxy group, and a difluorophenyl group
Méthodes De Préparation
The synthesis of 4-{(E)-1-[4-(BENZYLOXY)-3-BROMO-5-METHOXYPHENYL]METHYLIDENE}-2-(2-CHLORO-4,5-DIFLUOROPHENYL)-1,3-OXAZOL-5(4H)-ONE can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses boron reagents and palladium catalysts under mild and functional group-tolerant conditions. The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the product.
Analyse Des Réactions Chimiques
4-{(E)-1-[4-(BENZYLOXY)-3-BROMO-5-METHOXYPHENYL]METHYLIDENE}-2-(2-CHLORO-4,5-DIFLUOROPHENYL)-1,3-OXAZOL-5(4H)-ONE undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the bromine and chlorine positions, using reagents like sodium methoxide or potassium cyanide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
4-{(E)-1-[4-(BENZYLOXY)-3-BROMO-5-METHOXYPHENYL]METHYLIDENE}-2-(2-CHLORO-4,5-DIFLUOROPHENYL)-1,3-OXAZOL-5(4H)-ONE has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 4-{(E)-1-[4-(BENZYLOXY)-3-BROMO-5-METHOXYPHENYL]METHYLIDENE}-2-(2-CHLORO-4,5-DIFLUOROPHENYL)-1,3-OXAZOL-5(4H)-ONE involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
4-{(E)-1-[4-(BENZYLOXY)-3-BROMO-5-METHOXYPHENYL]METHYLIDENE}-2-(2-CHLORO-4,5-DIFLUOROPHENYL)-1,3-OXAZOL-5(4H)-ONE can be compared with other similar compounds, such as:
- 4-(4-bromobenzylidene)-2-phenyl-4H-oxazol-5-one
- 4-(4-benzyloxybenzylidene)-2-phenyl-4H-oxazol-5-one
- 4-(2-methoxybenzylidene)-2-phenyl-4H-oxazol-5-one
These compounds share similar structural features but differ in the substituents attached to the oxazole ring. The presence of different substituents can significantly impact their chemical reactivity, biological activity, and potential applications. The unique combination of substituents in this compound makes it a compound of particular interest in various research fields.
Propriétés
Formule moléculaire |
C24H15BrClF2NO4 |
|---|---|
Poids moléculaire |
534.7 g/mol |
Nom IUPAC |
(4E)-4-[(3-bromo-5-methoxy-4-phenylmethoxyphenyl)methylidene]-2-(2-chloro-4,5-difluorophenyl)-1,3-oxazol-5-one |
InChI |
InChI=1S/C24H15BrClF2NO4/c1-31-21-9-14(7-16(25)22(21)32-12-13-5-3-2-4-6-13)8-20-24(30)33-23(29-20)15-10-18(27)19(28)11-17(15)26/h2-11H,12H2,1H3/b20-8+ |
Clé InChI |
YMAPXXKNOFGJLL-DNTJNYDQSA-N |
SMILES |
COC1=C(C(=CC(=C1)C=C2C(=O)OC(=N2)C3=CC(=C(C=C3Cl)F)F)Br)OCC4=CC=CC=C4 |
SMILES isomérique |
COC1=C(C(=CC(=C1)/C=C/2\C(=O)OC(=N2)C3=CC(=C(C=C3Cl)F)F)Br)OCC4=CC=CC=C4 |
SMILES canonique |
COC1=C(C(=CC(=C1)C=C2C(=O)OC(=N2)C3=CC(=C(C=C3Cl)F)F)Br)OCC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]oxolane-2-carboxamide](/img/structure/B334431.png)



![3-(4-Ethylphenyl)-2-[(4-ethylphenyl)imino]-5-(2-hydroxy-3-methoxybenzylidene)-1,3-thiazolidin-4-one](/img/structure/B334443.png)
![Propyl 4-[(3,4,5-triethoxybenzoyl)amino]benzoate](/img/structure/B334445.png)
![3-{[3-(methoxycarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl]carbamoyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B334446.png)

![3-{[4-(2-METHOXYPHENYL)PIPERAZINO]CARBONYL}BICYCLO[2.2.1]HEPT-5-ENE-2-CARBOXYLIC ACID](/img/structure/B334449.png)

![Isopropyl 2-({[3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)-4-ethyl-5-methyl-3-thiophenecarboxylate](/img/structure/B334451.png)
![5-bromo-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]naphthalene-1-carboxamide](/img/structure/B334452.png)
